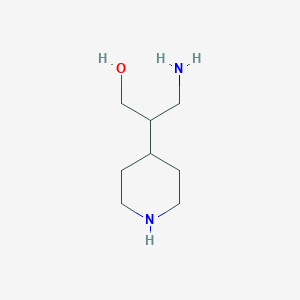
3-Amino-2-(piperidin-4-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(piperidin-4-yl)propan-1-ol: is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(piperidin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 3-(2’-pyridinyl)-2-propyn-1-ol derivatives using palladium on activated carbon as a catalyst in acetic acid at room temperature . Another method includes the use of platinum(IV) oxide as a catalyst in methanol and water under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts like palladium or platinum. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the hydrogenation process efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents like acyl chlorides, isocyanates, and sulfonyl chlorides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or amines.
Substitution: Amides, ureas, sulfonamides.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Amino-2-(piperidin-4-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have shown promise in various biological assays, indicating potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring can enhance the compound’s binding affinity to receptors and enzymes, modulating their function.
Comparison with Similar Compounds
2-Piperidin-4-ylpropan-2-ol: This compound shares a similar piperidine ring structure but differs in the position of the hydroxyl group.
4-(Piperidin-1-yl)pyridine: Another piperidine derivative with different functional groups and applications.
Uniqueness: 3-Amino-2-(piperidin-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-amino-2-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H18N2O/c9-5-8(6-11)7-1-3-10-4-2-7/h7-8,10-11H,1-6,9H2 |
InChI Key |
VTLCGSCZASRYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















